4-(4-Bromophenyl)pyridazine
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Overview
Description
4-(4-Bromophenyl)pyridazine is an organic compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 in a six-membered ring The presence of a bromophenyl group at the 4-position of the pyridazine ring imparts unique chemical and physical properties to the compound
Mechanism of Action
Target of Action
Pyridazinone derivatives, a category that includes 4-(4-bromophenyl)pyridazine, have been found to interact with a wide range of biological targets .
Mode of Action
Pyridazinone derivatives have been associated with a plethora of activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
It’s worth noting that pyrazoline derivatives, which are structurally similar to pyridazinones, have been found to affect acetylcholinesterase (ache) activity and malondialdehyde (mda) levels in the brain, which are associated with neural pulses’ transmission and oxidative stress, respectively .
Pharmacokinetics
The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of pyridazine-based compounds with the cardiac herg potassium channel add additional value in drug discovery and development .
Result of Action
Studies on similar compounds suggest potential effects on neural pulses’ transmission and oxidative stress .
Action Environment
It’s worth noting that the physicochemical properties of pyridazine-based compounds can be advantageous when deployed judiciously .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: 4-Bromobenzaldehyde reacts with hydrazine hydrate to form 4-bromobenzaldehyde hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Coupling Reactions: The bromophenyl group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Compounds with various functional groups replacing the bromine atom.
Oxidation Products: Compounds with altered oxidation states of the nitrogen atoms.
Coupling Products: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
4-(4-Bromophenyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
4-Phenylpyridazine: Lacks the bromine atom, resulting in different reactivity and applications.
4-(4-Chlorophenyl)pyridazine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological activity.
4-(4-Fluorophenyl)pyridazine:
Uniqueness: 4-(4-Bromophenyl)pyridazine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
4-(4-bromophenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-6-12-13-7-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPKTLAIVIEBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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